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molecular formula C12H13ClN2O3 B1669848 Dazoxiben hydrochloride CAS No. 74226-22-5

Dazoxiben hydrochloride

Cat. No. B1669848
M. Wt: 268.69 g/mol
InChI Key: PVKDFUXBDJPRGU-UHFFFAOYSA-N
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Patent
US04461905

Procedure details

A mixture of 1.3 g of 1-acetyl-3-[2-(4-ethoxycarbonylphenoxy)ethyl]imidazolium iodide in 100 ml of 2N-hydrochloric acid was heated at 80° C. for 2 hours. After cooling, the solution was treated with an activated charcoal and concentrated under reduced pressure. The residue were triturated with acetone and the resulting crystals were filtered and dried to obtain 0.64 g of 4-[2-(1-imidazolyl)ethoxy]benzoic acid hydrochloride (79.0% yield). Colorless granules.
Name
1-acetyl-3-[2-(4-ethoxycarbonylphenoxy)ethyl]imidazolium iodide
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I-].C([N+:5]1[CH:9]=[CH:8][N:7]([CH2:10][CH2:11][O:12][C:13]2[CH:18]=[CH:17][C:16]([C:19]([O:21]CC)=[O:20])=[CH:15][CH:14]=2)[CH:6]=1)(=O)C.[ClH:24].C>>[ClH:24].[N:7]1([CH2:10][CH2:11][O:12][C:13]2[CH:18]=[CH:17][C:16]([C:19]([OH:21])=[O:20])=[CH:15][CH:14]=2)[CH:8]=[CH:9][N:5]=[CH:6]1 |f:0.1,4.5|

Inputs

Step One
Name
1-acetyl-3-[2-(4-ethoxycarbonylphenoxy)ethyl]imidazolium iodide
Quantity
1.3 g
Type
reactant
Smiles
[I-].C(C)(=O)[N+]1=CN(C=C1)CCOC1=CC=C(C=C1)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue were triturated with acetone
FILTRATION
Type
FILTRATION
Details
the resulting crystals were filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Cl.N1(C=NC=C1)CCOC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.64 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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